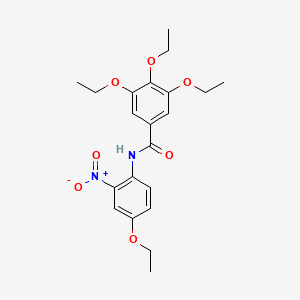
ethyl 1-(6-methoxy-4-methyl-2-quinolinyl)-3-piperidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(6-methoxy-4-methyl-2-quinolinyl)-3-piperidinecarboxylate, also known as MQP, is a synthetic compound that has been widely studied for its potential therapeutic applications. MQP belongs to the class of quinoline-based compounds and has been shown to exhibit a range of biological activities, including antitumor, anti-inflammatory, and neuroprotective effects.
Mechanism of Action
The exact mechanism of action of ethyl 1-(6-methoxy-4-methyl-2-quinolinyl)-3-piperidinecarboxylate is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is through the inhibition of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, this compound may prevent cancer cells from dividing and proliferating. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, further contributing to its antitumor activity.
Biochemical and Physiological Effects:
In addition to its antitumor activity, this compound has been shown to exhibit a range of biochemical and physiological effects. For example, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to protect against oxidative stress, which is a major contributor to the development of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using ethyl 1-(6-methoxy-4-methyl-2-quinolinyl)-3-piperidinecarboxylate in lab experiments is its relatively low toxicity compared to other chemotherapy drugs. Additionally, this compound has been shown to have a high selectivity for cancer cells, meaning that it targets cancer cells while sparing healthy cells. However, one limitation of using this compound in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on ethyl 1-(6-methoxy-4-methyl-2-quinolinyl)-3-piperidinecarboxylate. One area of research is in the development of novel formulations of this compound that improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential drug targets for the treatment of cancer and other diseases. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans and to determine its potential as a therapeutic agent.
Synthesis Methods
Ethyl 1-(6-methoxy-4-methyl-2-quinolinyl)-3-piperidinecarboxylate is synthesized through a multi-step process that involves the reaction of 6-methoxy-4-methyl-2-quinolinecarboxylic acid with piperidine and ethyl chloroformate. The resulting product is then purified and characterized using various analytical techniques, including NMR and mass spectrometry.
Scientific Research Applications
Ethyl 1-(6-methoxy-4-methyl-2-quinolinyl)-3-piperidinecarboxylate has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. Several studies have shown that this compound exhibits potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of inflammatory and neurodegenerative diseases.
properties
IUPAC Name |
ethyl 1-(6-methoxy-4-methylquinolin-2-yl)piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-4-24-19(22)14-6-5-9-21(12-14)18-10-13(2)16-11-15(23-3)7-8-17(16)20-18/h7-8,10-11,14H,4-6,9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCDSUVVPQDVTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=NC3=C(C=C(C=C3)OC)C(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-phenyl-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-amine hydrobromide](/img/structure/B5126700.png)




![1-(bicyclo[2.2.1]hept-2-ylcarbonyl)-4-(2-ethoxyphenyl)piperazine](/img/structure/B5126733.png)


![N-[(1-mesityl-1H-pyrrol-2-yl)methyl]-1-(2-phenylethyl)-4-piperidinamine](/img/structure/B5126761.png)
![4-{5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5126762.png)
![N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-{4-[(phenylthio)methyl]phenyl}glycinamide](/img/structure/B5126773.png)
![2-bromo-N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5126781.png)
![6-(4-chlorophenyl)-N-(2-methoxy-2-methylpropyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5126787.png)